molecular formula C13H10ClN3O4 B11944927 4-Chloro-2',4'-dinitro-2-methyldiphenylamine CAS No. 75116-63-1

4-Chloro-2',4'-dinitro-2-methyldiphenylamine

Cat. No.: B11944927
CAS No.: 75116-63-1
M. Wt: 307.69 g/mol
InChI Key: MHCCYLHDCFMCJR-UHFFFAOYSA-N
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Description

4-Chloro-2’,4’-dinitro-2-methyldiphenylamine is an organic compound with the molecular formula C13H10ClN3O4 and a molecular weight of 307.695 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, two nitro groups, and a methyl group attached to a diphenylamine backbone. It is often used in early discovery research due to its rare and unique properties .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’,4’-dinitro-2-methyldiphenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2’,4’-dinitro-2-methyldiphenylamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2’,4’-dinitro-2-methyldiphenylamine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloro and methyl groups can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2’,4’-dinitro-4-methyldiphenylamine
  • 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine
  • 4-Chloro-2’,6’-dinitro-4’-methylbenzanilide
  • N-(2-Chloro-4-nitrophenyl)-2-methyl-3,5-dinitrobenzamide
  • 2,6-Dinitro-3’-hydroxy-4-methyldiphenylamine

Uniqueness

The presence of both chloro and nitro groups on the diphenylamine backbone allows for diverse chemical transformations and interactions, making it a valuable compound in research .

Properties

CAS No.

75116-63-1

Molecular Formula

C13H10ClN3O4

Molecular Weight

307.69 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2,4-dinitroaniline

InChI

InChI=1S/C13H10ClN3O4/c1-8-6-9(14)2-4-11(8)15-12-5-3-10(16(18)19)7-13(12)17(20)21/h2-7,15H,1H3

InChI Key

MHCCYLHDCFMCJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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